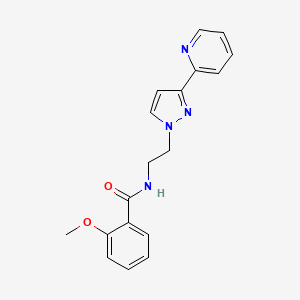

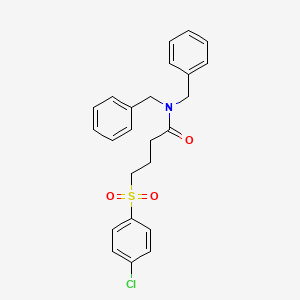

N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

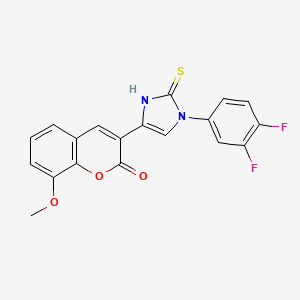

“N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide” is a complex organic compound. It likely contains a sulfonyl group (-SO2-) attached to a 4-chlorophenyl group and a butanamide group with N,N-dibenzyl substitution .

Synthesis Analysis

While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through reactions involving sulfonylation or acylation . For instance, dichlorobenzamide derivatives can be synthesized from reactions of arylamine compounds with dichlorobenzoyl chloride .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition for Antitumor Applications

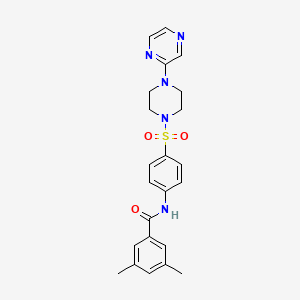

N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide derivatives have been studied for their inhibitory action against tumor-associated carbonic anhydrase isozyme IX. Such inhibitors are crucial for designing antitumor agents due to the isozyme's distinct inhibition profile, which differs significantly from other physiologically relevant isozymes. Potent inhibitors were identified among both simple aromatic sulfonamides and heterocyclic compounds, suggesting the potential to develop more potent and selective inhibitors for therapeutic applications (Ilies et al., 2003).

Synthesis and Pro-apoptotic Effects in Cancer Cells

Research on sulfonamide derivatives, such as N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide, has also explored their synthesis and pro-apoptotic effects in cancer cells. These compounds have shown significant potential in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes, mediated likely through the activation of p38/ERK phosphorylation. This pathway activation is a promising avenue for cancer treatment, highlighting the therapeutic value of these sulfonamide derivatives (Cumaoğlu et al., 2015).

Applications in Synthesis of Polyhydroquinoline Derivatives

In another study, N-sulfonated Brönsted acidic catalysts, related to N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide, were used to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research demonstrates the compound's utility in facilitating chemical reactions, offering a method to produce high-yield and high-purity products, essential for various pharmaceutical and chemical manufacturing processes (Goli-Jolodar et al., 2016).

Development of Aromatic Poly(imide amide benzimidazole) Copolymers

Furthermore, derivatives of N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide have been implicated in the development of thermally stable aromatic poly(imide amide benzimidazole) copolymers. These materials, characterized by high glass-transition temperatures and stability under both nitrogen and air atmospheres, hold significant potential for advanced material applications, including in electronics and aerospace industries (Wang & Wu, 2003).

Propriétés

IUPAC Name |

N,N-dibenzyl-4-(4-chlorophenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClNO3S/c25-22-13-15-23(16-14-22)30(28,29)17-7-12-24(27)26(18-20-8-3-1-4-9-20)19-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZXNAOCZXDNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2427704.png)

![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2427705.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2427708.png)

![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2427718.png)